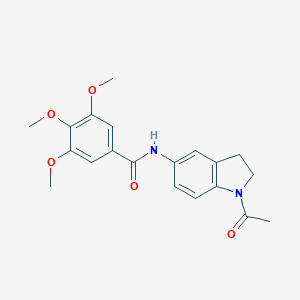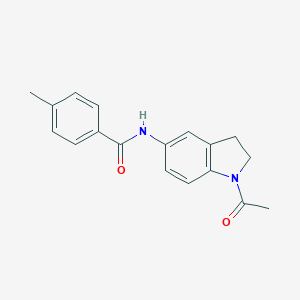![molecular formula C11H13Cl2NO3S B300240 4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine](/img/structure/B300240.png)
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine (known as DCMS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMS is a white crystalline solid that is soluble in organic solvents and water. In
Mechanism of Action
The mechanism of action of DCMS is not fully understood. However, it is believed that DCMS exerts its biological activity by inhibiting the activity of enzymes and proteins that are essential for cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that DCMS exhibits a range of biochemical and physiological effects. In vitro studies have shown that DCMS inhibits the growth of various cancer cell lines and exhibits antifungal and antibacterial activities. In vivo studies have shown that DCMS exhibits antitumor activity in animal models. However, the toxicity of DCMS has not been fully evaluated.
Advantages and Limitations for Lab Experiments
DCMS has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DCMS is also stable under normal laboratory conditions. However, DCMS has some limitations. It is highly reactive and can be hazardous if not handled properly. Furthermore, the toxicity of DCMS has not been fully evaluated, which limits its use in certain experiments.
Future Directions
There are several future directions for the research on DCMS. One direction is to evaluate the toxicity of DCMS in vivo and to determine its potential side effects. Another direction is to explore the potential applications of DCMS in drug delivery systems and as a cross-linking agent for biomaterials. Furthermore, the development of new synthetic routes for DCMS could lead to the discovery of new derivatives with improved biological activity.
Synthesis Methods
DCMS can be synthesized through a two-step reaction process. The first step involves the reaction of 2,4-dichloro-3-methylphenol with chlorosulfonic acid to form 4-(2,4-dichloro-3-methylphenyl)sulfonyl)phenol. The second step involves the reaction of 4-(2,4-dichloro-3-methylphenyl)sulfonyl)phenol with morpholine to form DCMS.
Scientific Research Applications
DCMS has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DCMS has been shown to exhibit antitumor, antifungal, and antibacterial activities. In material science, DCMS has been used as a cross-linking agent for polymers and as a precursor for the synthesis of sulfonated poly(ether ether ketone) membranes. In analytical chemistry, DCMS has been used as a derivatizing agent for the determination of amines, amino acids, and peptides.
Properties
Molecular Formula |
C11H13Cl2NO3S |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
4-(2,4-dichloro-3-methylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H13Cl2NO3S/c1-8-9(12)2-3-10(11(8)13)18(15,16)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3 |
InChI Key |
MLQZCCPZZMJOFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B300157.png)








![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)
